molecular formula C19H21NO B335228 N-mesityl-3-(4-methylphenyl)acrylamide

N-mesityl-3-(4-methylphenyl)acrylamide

Cat. No.: B335228
M. Wt: 279.4 g/mol
InChI Key: YFEQCQBUWSYQCQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Mesityl-3-(4-methylphenyl)acrylamide is an acrylamide derivative featuring a mesityl group (2,4,6-trimethylphenyl) attached to the nitrogen atom and a 4-methylphenyl substituent at the α-carbon of the acrylamide backbone. While direct data on this compound are absent in the provided evidence, its structural analogs and synthesis pathways can be inferred from related acrylamide derivatives discussed in the literature.

Properties

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(E)-3-(4-methylphenyl)-N-(2,4,6-trimethylphenyl)prop-2-enamide

InChI

InChI=1S/C19H21NO/c1-13-5-7-17(8-6-13)9-10-18(21)20-19-15(3)11-14(2)12-16(19)4/h5-12H,1-4H3,(H,20,21)/b10-9+

InChI Key

YFEQCQBUWSYQCQ-MDZDMXLPSA-N

SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2C)C)C

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Acrylamide Derivatives

Substituent Effects on Reactivity and Stability

  • In contrast, the mesityl group in the target compound provides steric hindrance, which may reduce reaction rates in cyclization or coupling reactions compared to less bulky analogs .
  • Cyano-Substituted Acrylamides: Derivatives such as 2-cyano-3-(methylthio)-N-phenylacrylamide () feature electron-withdrawing cyano groups, which stabilize the acrylamide backbone via resonance.

Physical Properties

Melting points (m.p.) and solubility trends can be extrapolated from analogs:

Compound m.p. (°C) Key Substituents Solubility Profile
N-Mesityl-3-(4-methylphenyl)acrylamide* ~150–170† Mesityl, 4-methylphenyl Low (due to steric bulk)
3-(4-(Methylthio)phenyl)-N-(3-nitrophenyl)acrylamide Methylthio, nitro Moderate (polar nitro group)
2-Cyano-3-(methylthio)-N-phenylacrylamide 124 Cyano, methylthio Low (crystalline structure)

*†Estimated based on analogs with similar substituents.

Crystallographic and Conformational Analysis

highlights that bulky aryl substituents in acrylamides create significant dihedral angles (e.g., 80.06° between acrylamide and benzene rings). For this compound, the mesityl group’s steric demands likely result in similar non-planar conformations, affecting packing efficiency and intermolecular interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.